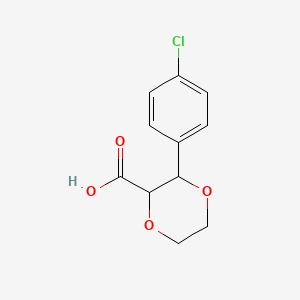
3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid (3CP-1,4-Dioxane-2-carboxylic acid) is a type of carboxylic acid that contains a chlorine atom in its structure. It is a colorless solid that is soluble in water and slightly soluble in organic solvents. 3CP-1,4-Dioxane-2-carboxylic acid is used in various scientific research applications, including biochemical and physiological studies, as well as in numerous laboratory experiments.
科学的研究の応用
Photocatalytic Degradation
Research on photocatalytic degradation, particularly involving chlorophenyl compounds, has shown significant potential in environmental applications. For instance, studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in aqueous TiO2 suspensions under UV light highlight the capability of photocatalytic processes to decompose complex organic pollutants into less harmful substances. This process involves hydroxyl radicals and direct hole oxidation, leading to mineralization and the breakdown of the aromatic ring structures (Yunfu. Sun & J. Pignatello, 1995).
Electrochemical Oxidation
The electrochemical oxidation method, including processes like anodic oxidation and electro-Fenton, has been applied to degrade chlorophenol compounds. This approach generates oxidizing species like hydroxyl radicals from electrogenerated H2O2, effectively breaking down chlorinated organic molecules. The complete mineralization of compounds such as 4-chlorophenol has been achieved, illustrating the potential for removing toxic contaminants from wastewater (E. Brillas, Roser Sauleda, & J. Casado, 1998).
Advanced Oxidation Processes
Studies on advanced oxidation processes (AOPs) for wastewater treatment have identified various intermediates in the degradation pathways of chlorinated organic acids. These findings are crucial for understanding the reaction mechanisms and optimizing the treatment processes for environmental remediation. For example, the identification of intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and UV light provides insight into the efficiency of AOPs in breaking down persistent organic pollutants (Yunfu. Sun & J. Pignatello, 1993).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have demonstrated potential in environmental monitoring and remediation. These MOFs can act as luminescent sensors for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI) with high selectivity and sensitivity. Additionally, they show promise for trapping and removing pesticides from aqueous solutions, showcasing an innovative approach to pollution control and environmental protection (Yang Zhao et al., 2017).
特性
IUPAC Name |
3-(4-chlorophenyl)-1,4-dioxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJGKXYYRNZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)
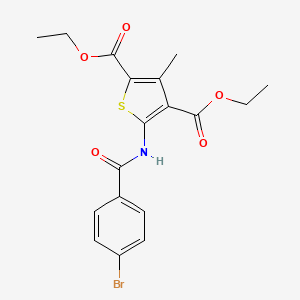
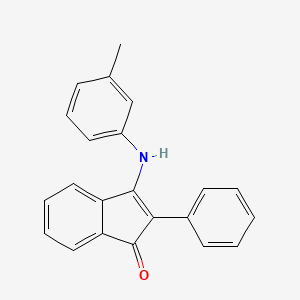
![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)
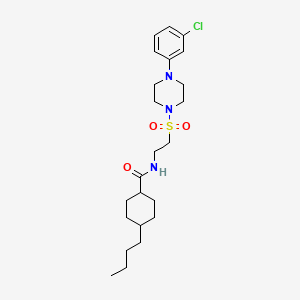
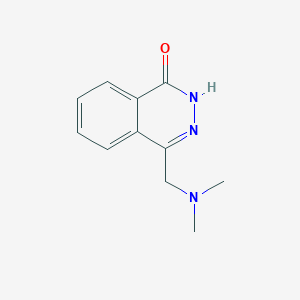

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
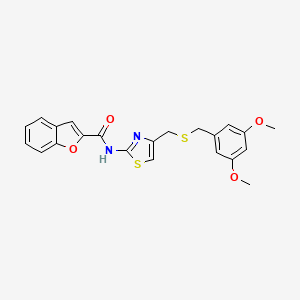
![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)